

# CT041 CAR T-Cell: A Technical Guide to Structure, Design, and Preclinical Validation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATV041    |           |
| Cat. No.:            | B12395635 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the CT041 chimeric antigen receptor (CAR) T-cell, an investigational therapy targeting Claudin18.2 (CLDN18.2) for the treatment of solid tumors, particularly gastrointestinal cancers. This document details the design and structure of the CAR construct, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.

## **Core Concept: Targeting Claudin18.2**

CT041 is an autologous CAR T-cell therapy engineered to target Claudin18.2.[1] CLDN18.2 is a tight junction protein with highly restricted expression in normal tissues, primarily confined to the differentiated epithelial cells of the gastric mucosa.[2] However, upon malignant transformation in cancers such as gastric, gastroesophageal junction (GEJ), and pancreatic cancer, the cell polarity is disrupted, exposing CLDN18.2 epitopes on the tumor cell surface.[3] This tumor-specific expression profile makes CLDN18.2 an attractive target for CAR T-cell therapy, minimizing the risk of on-target, off-tumor toxicity.[2]

## CT041 CAR T-Cell: Structure and Design

The CT041 CAR is a second-generation construct meticulously designed for potent and specific anti-tumor activity. Its structure is based on the preclinical construct designated as hu8E5-2I-28Z.[4]



#### **Key Components:**

- Antigen-Binding Domain: A humanized anti-CLDN18.2 single-chain variable fragment (scFv)
  derived from the murine antibody clone 8E5, and further optimized to the "hu8E5-2I" variant
  for enhanced stability and affinity.[4][5]
- Hinge Region: A CD8α hinge region provides flexibility, allowing the scFv to optimally engage the CLDN18.2 antigen on the target cell surface.[1][6]
- Transmembrane Domain: A CD28 transmembrane domain anchors the CAR construct within the T-cell membrane.[6][7]
- Co-stimulatory Domain: The intracellular signaling domain of CD28 is included to provide the crucial "Signal 2" for robust T-cell activation, proliferation, and survival upon antigen recognition.[7][8]
- Primary Signaling Domain: The CD3ζ signaling domain delivers "Signal 1," initiating the cytotoxic T-lymphocyte response.[1][7]

## **Signaling Pathway Visualization**

The following diagram illustrates the antigen recognition and subsequent signaling cascade initiated by the CT041 CAR.





Click to download full resolution via product page

Caption: CT041 CAR T-cell antigen recognition and activation signaling pathway.



# Data Presentation Preclinical Efficacy of hu8E5-2I-28Z CAR T-Cell

The following tables summarize key quantitative data from the foundational preclinical studies that established the efficacy of the CT041 CAR construct.

Table 1: In Vitro Cytotoxicity and Cytokine Release.[4]

| Target Cell<br>Line  | Antigen<br>Status    | Effector:Tar<br>get Ratio | % Specific<br>Lysis (48h) | IFN-y<br>Release<br>(pg/mL) | TNF-α<br>Release<br>(pg/mL) |
|----------------------|----------------------|---------------------------|---------------------------|-----------------------------|-----------------------------|
| BGC-823-<br>CLDN18.2 | CLDN18.2<br>Positive | 10:1                      | ~75%                      | >2000                       | >2000                       |
| AGS-<br>CLDN18.2     | CLDN18.2<br>Positive | 10:1                      | ~60%                      | >2000                       | >2000                       |
| BGC-823              | CLDN18.2<br>Negative | 10:1                      | <10%                      | Not Detected                | Not Detected                |
| AGS                  | CLDN18.2<br>Negative | 10:1                      | <10%                      | Not Detected                | Not Detected                |

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models.[2][4]

| Xenograft Model    | Treatment Group              | Mean Tumor<br>Volume (mm³) at<br>Day 29 | Statistical<br>Significance (vs.<br>UT) |
|--------------------|------------------------------|-----------------------------------------|-----------------------------------------|
| BGC-823-CLDN18.2   | hu8E5-2I-28Z CAR T           | 75.5 (SD 118.7)                         | P < .001                                |
| BGC-823-CLDN18.2   | hu8E5-28Z CAR T              | 118.0 (SD 108.6)                        | P < .001                                |
| BGC-823-CLDN18.2   | Untransduced T Cells<br>(UT) | 731.8 (SD 206.3)                        | -                                       |
| Gastric Cancer PDX | hu8E5-2I-28Z CAR T           | Partial or Complete<br>Elimination      | P < .001                                |
|                    |                              |                                         |                                         |



### Clinical Efficacy of CT041 (Satricabtagene Autoleucel)

The following table summarizes key clinical outcomes from the Phase 1/2 trials of CT041 in patients with advanced gastrointestinal cancers.

Table 3: Summary of CT041 Clinical Trial Results (NCT03874897).[9][10][11][12]

| Population             | N  | ORR (%)     | DCR (%)     | Median PFS<br>(months) | Median OS<br>(months)    |
|------------------------|----|-------------|-------------|------------------------|--------------------------|
| All GI<br>Cancers      | 98 | 37.8 - 38.8 | 75.5 - 91.8 | 4.4                    | 8.4 - 8.8                |
| Gastric<br>Cancer (GC) | 55 | 57.4        | 83.0        | 5.8                    | 9.7                      |
| GC/GEJ<br>(Interim)    | 28 | 57.1        | 75.0        | -                      | 81.2% (6-<br>month rate) |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival. Data ranges reflect updates across different trial readouts.

# Experimental Protocols CT041 Manufacturing Workflow

The manufacturing process for autologous CT041 CAR T-cells involves several critical steps from patient cell collection to final product infusion.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claudin18.2-Specific Chimeric Antigen Receptor Engineered T Cells for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplex immunohistochemistry defines the tumor immune microenvironment and immunotherapeutic outcome in CLDN18.2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. carsgen.com [carsgen.com]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. Chimeric Antigen Receptor T Cells Targeting claudin18.2 in Solid Tumors. [clin.larvol.com]
- 11. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [CT041 CAR T-Cell: A Technical Guide to Structure, Design, and Preclinical Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395635#ct041-car-t-cell-structure-and-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com